molecular formula C8H15NO B12990222 (5-Azaspiro[3.4]octan-8-yl)methanol

(5-Azaspiro[3.4]octan-8-yl)methanol

Cat. No.: B12990222
M. Wt: 141.21 g/mol
InChI Key: VVVMYLQMFYDXCK-UHFFFAOYSA-N
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Description

(5-Azaspiro[34]octan-8-yl)methanol is a chemical compound that belongs to the class of spirocyclic compounds It is characterized by a spirocyclic structure where a nitrogen atom is incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Azaspiro[3.4]octan-8-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and hydroxyl functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

(5-Azaspiro[3.4]octan-8-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various spirocyclic derivatives .

Scientific Research Applications

(5-Azaspiro[3.4]octan-8-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Azaspiro[3.4]octan-8-yl)methanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-azaspiro[3.4]octan-8-ylmethanol

InChI

InChI=1S/C8H15NO/c10-6-7-2-5-9-8(7)3-1-4-8/h7,9-10H,1-6H2

InChI Key

VVVMYLQMFYDXCK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CCN2)CO

Origin of Product

United States

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